molecular formula C24H21NO4 B164780 (R)-Fmoc-alpha-methyl-phenylglycine CAS No. 881920-86-1

(R)-Fmoc-alpha-methyl-phenylglycine

Cat. No.: B164780
CAS No.: 881920-86-1
M. Wt: 387.4 g/mol
InChI Key: BGAVVPDORCZLJU-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Fmoc-alpha-methyl-phenylglycine is a non-proteinogenic amino acid derivative of significant value in advanced peptide chemistry and drug discovery. The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amine, making it ideally suited for standard Fmoc solid-phase peptide synthesis (SPPS) protocols . Its core structure incorporates a phenyl group and a methyl group on the alpha-carbon, creating a chiral quaternary center with (R)-configuration. The incorporation of an alpha-methyl group on the amino acid backbone imposes significant conformational constraints, restricting the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. This rigidity is a powerful tool for pre-organizing peptide sequences into specific secondary structures, such as helices, to enhance biological activity and stability . Furthermore, because this quaternary amino acid lacks an enolisable proton at the alpha-carbon, it is fully configurationally stable and completely resistant to racemization during the coupling steps of peptide synthesis, a common problem with other arylglycine derivatives . This ensures the stereochemical integrity of the final synthetic peptide. In research, this building block is primarily used in the synthesis of peptidomimetics and bioactive peptides. The conformational restraint it provides can lead to increased metabolic stability by protecting the peptide chain from proteolytic degradation, while the aromatic phenyl side chain can engage in crucial pi-pi stacking interactions within the peptide structure . These properties make it invaluable for developing peptide-based therapeutics, probes, and biomaterials with improved pharmacokinetic profiles and target specificity. The product is provided as a white to off-white powder. Store at 2-8°C. For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVVPDORCZLJU-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Integrity and Control in Synthetic Protocols for R Fmoc Alpha Methyl Phenylglycine

Racemization Pathways and Mechanistic Insights for Phenylglycine and its alpha-Methyl Analogs

Phenylglycine-containing peptides are valuable in medicinal chemistry, but their synthesis is often complicated by the potential for epimerization during SPPS. researchgate.netluxembourg-bio.com This has led to phenylglycine being classified as a "troublesome" residue. researchgate.netluxembourg-bio.com The primary cause of this stereochemical instability is the increased acidity of the proton at the alpha-carbon. researchgate.net

The standard Fmoc-SPPS workflow involves two critical steps where a basic environment can lead to the loss of stereochemical integrity: the coupling of the Fmoc-protected amino acid and the removal of the Fmoc protecting group. Research indicates that for phenylglycine, racemization occurs predominantly during the base-catalyzed activation and coupling step. luxembourg-bio.comresearchgate.netnih.gov

During this stage, an activating agent is used to form a highly reactive intermediate from the carboxylic acid of the incoming Fmoc-amino acid. The base, typically added to neutralize protonated species and facilitate the reaction, can abstract the acidic α-proton of the activated amino acid. This abstraction results in the formation of a planar enolate intermediate. Subsequent reprotonation of this achiral enolate can occur from either face, leading to a mixture of the original (R or S) and the inverted (S or R) stereoisomers, thereby causing racemization. While the deprotection step, which uses a base like piperidine (B6355638) to remove the Fmoc group, also presents a risk, studies have shown it to be a much less significant contributor to racemization for phenylglycine compared to the coupling step. nih.gov

The susceptibility of phenylglycine to racemization is rooted in the electronic properties of its structure. The alpha-carbon is attached to a phenyl ring, an electron-withdrawing group. This phenyl group stabilizes the conjugate base (the enolate anion) that forms upon deprotonation of the alpha-carbon. researchgate.netlibretexts.org This stabilization, achieved through resonance, lowers the pKa of the alpha-hydrogen, making it significantly more acidic than the alpha-hydrogens of aliphatic amino acids like alanine (B10760859) or leucine. libretexts.orgyoutube.com The increased acidity means that even moderately strong bases present during the coupling reaction are sufficient to cause deprotonation and initiate the racemization pathway via the enolate intermediate. libretexts.org

In the case of (R)-Fmoc-alpha-methyl-phenylglycine, the introduction of a methyl group at the alpha-carbon introduces steric bulk. However, its most profound impact is electronic and structural: it creates a quaternary alpha-carbon.

Strategies for Mitigating Racemization during Synthesis of this compound

Given the high propensity of phenylglycine to racemize, several strategies have been developed to preserve stereochemical integrity during peptide synthesis.

The choice of coupling reagent and the base used during the activation step is critical for minimizing racemization. Studies have systematically evaluated various combinations to identify optimal conditions for incorporating racemization-prone residues like phenylglycine. It has been found that replacing common bases like N,N-diisopropylethylamine (DIPEA) with weaker, more sterically hindered bases can significantly reduce epimerization. luxembourg-bio.com

Uronium-based coupling reagents, particularly third-generation reagents like COMU, have demonstrated superior performance in suppressing racemization compared to older reagents like HBTU or PyBOP. luxembourg-bio.com The combination of COMU or DEPBT with a sterically hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to reduce racemization to negligible levels. luxembourg-bio.comresearchgate.net

Coupling ReagentBaseCorrect Diastereomer (%)
HATUDIPEA72
HBTUDIPEA68
PyBOPDIPEA65
HATUTMP93
COMUDIPEA92
COMUTMP>98
DEPBTTMP>98

Data derived from studies on model peptides containing phenylglycine, illustrating the impact of reagent and base selection on stereochemical purity. luxembourg-bio.com

Reaction conditions such as temperature and solvent choice also play a role in maintaining stereochemical purity. While microwave-assisted SPPS can accelerate synthesis, the associated higher temperatures can increase the rate of racemization. nih.gov However, carefully controlled microwave conditions, such as using lower power settings and specific reagent combinations (e.g., DMTMM-BF4/NMM at 50°C), can limit epimerization while still benefiting from accelerated reaction times. nih.gov

The choice of solvent can also be influential. Greener solvent alternatives to the commonly used N,N-dimethylformamide (DMF), such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been investigated. researchgate.net Studies have shown that combinations like DIC/OxymaPure in 2-MeTHF can provide low levels of racemization during stepwise synthesis. researchgate.net

Synthesis MethodTemperatureKey ReagentsDiastereomeric Purity (%)
Conventional SPPSRoom TempHATU/DIPEA~51-72
Microwave SPPS50°CDMTMM-BF4/NMM71
Solution-PhaseRoom TempDIC/OxymaPure in 2-MeTHFLow Racemization Reported

This table summarizes findings on how different synthesis conditions affect the stereochemical outcome for phenylglycine-containing peptides. researchgate.netnih.gov

The most effective strategy to completely prevent racemization for this class of compounds is embodied by the structure of this compound itself. The substitution of the alpha-hydrogen with a methyl group creates a quaternary alpha-amino acid. nih.govbris.ac.uk

Quaternary α-arylated amino acids are configurationally stable because they lack an enolizable proton at the alpha-carbon. nih.govbris.ac.uk Without this acidic proton, the base-catalyzed enolization pathway—the primary mechanism of racemization in SPPS—is completely blocked. nih.gov Therefore, the incorporation of this compound into a peptide chain can proceed without the risk of epimerization that plagues its non-methylated counterpart, phenylglycine. nih.govbris.ac.ukrsc.org This inherent stability makes such quaternary amino acids powerful tools for modifying peptide structures while ensuring absolute control over stereochemistry. nih.govrsc.org

Methodologies for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The assessment of enantiomeric purity is a critical step in the synthesis and application of chiral compounds like this compound. Ensuring high enantiomeric excess (e.e.) is vital, as the biological and chemical properties of enantiomers can differ significantly. Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose due to its accuracy, speed, and sensitivity. phenomenex.com

The enantiomeric purity of the 19 common N-Fluorenylmethoxycarbonyl (Fmoc) protected α-amino acids is typically expected to be greater than 99.0% e.e., with some applications requiring purity levels of ≥99.8% e.e. phenomenex.com Achieving this level of precision necessitates robust analytical methods like chiral HPLC. phenomenex.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Polysaccharide-based CSPs are widely used for the chiral separation of Fmoc-amino acid derivatives under reversed-phase (RP) conditions. phenomenex.comphenomenex.com These stationary phases, such as those derived from cellulose (B213188) and amylose, can effectively resolve enantiomers. phenomenex.comresearchgate.net Research has shown that a combination of acetonitrile (B52724) as the organic modifier and trifluoroacetic acid as the acidic additive often provides the best conditions for successful chiral separation of Fmoc α-amino acid derivatives on these columns. phenomenex.com

A comparative study on the enantioseparation of 19 Nα-Fmoc proteinogenic amino acids was conducted using quinine-based zwitterionic and anion-exchanger type chiral stationary phases. nih.gov The study highlighted how the mobile phase composition, including additives like water, acids, and bases, significantly influences chromatographic performance and enantioselectivity under various chromatographic modes. nih.gov For instance, on a quinine-based anion exchanger (QN-AX™), most Nα-Fmoc amino acids achieved a resolution (RS) higher than 5.0 in polar ionic mode. nih.gov

The following tables summarize typical findings from research on the chiral separation of Fmoc-protected amino acids, which are foundational for assessing the purity of specific derivatives like this compound.

Table 1: Chiral HPLC Separation of Fmoc-Amino Acids on a Polysaccharide-Based CSP

This table illustrates the performance of a Lux Cellulose-2 column in separating various Fmoc-amino acid enantiomers.

Analyte (Fmoc-Amino Acid)Mobile Phasek1 (Retention Factor)α (Selectivity Factor)Rs (Resolution)
Fmoc-Asp(OtBu)-OHACN / 0.1% TFA1.391.152.65
Fmoc-Leu-OHACN / 0.1% TFA2.541.112.89
Fmoc-Phe-OHACN / 0.1% TFA2.451.184.25
Fmoc-Val-OHACN / 0.1% TFA1.951.122.80
Data derived from studies on common proteinogenic amino acids. Conditions: Isocratic flow at 1.0 mL/min, UV detection at 220 nm. phenomenex.com

Table 2: Comparative Enantioseparation on a Quinine-Based Anion Exchanger CSP (QN-AX™)

This table shows chromatographic data for selected Fmoc-amino acids under polar ionic mode (PIM), demonstrating high resolution.

Analyte (Fmoc-Amino Acid)Mobile Phase k1 (Retention Factor)α (Selectivity Factor)Rs (Resolution)
Fmoc-Asp(OtBu)-OHMeOH / ACN / AcOH / TEA1.401.696.70
Fmoc-Lys(Boc)-OHMeOH / ACN / AcOH / TEA1.541.929.00
Fmoc-Phe-OHMeOH / ACN / AcOH / TEA4.671.348.80
Fmoc-Pro-OHMeOH / ACN / AcOH / TEA1.701.050.80
*Data derived from studies on Nα-Fmoc proteinogenic amino acids. nih.gov
Mobile Phase Composition: Methanol/Acetonitrile/Acetic acid/Triethylamine (50/50/0.3/0.2, v/v/v/v). nih.gov

The selection of the chiral stationary phase and the optimization of the mobile phase are paramount for developing a successful enantioseparation method. For this compound, which is a non-proteinogenic amino acid, these established methodologies for proteinogenic Fmoc-amino acids serve as an excellent starting point for method development. The presence of the α-methyl group can influence the interaction with the CSP, potentially requiring specific adjustments to the mobile phase composition to achieve baseline separation from its (S)-enantiomer. The phenylglycine structure itself is known to be susceptible to racemization, making robust and reliable purity assessment even more critical. researchgate.netnih.govresearchgate.net

Applications of R Fmoc Alpha Methyl Phenylglycine in Advanced Molecular Design

As a Chiral Building Block for Peptide and Peptidomimetic Synthesis

The strategic incorporation of (R)-Fmoc-alpha-methyl-phenylglycine into peptide sequences is a key technique for creating molecules with tailored structures and functions. The Fmoc group is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain. nih.govluxembourg-bio.com Phenylglycine and its derivatives are important building blocks for a variety of antimicrobial peptides and peptidic inhibitors with promising biological activities. luxembourg-bio.comresearchgate.net

Incorporation into Linear and Cyclic Peptide Architectures

This compound can be integrated into both linear and cyclic peptide structures using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govchapman.edu The synthesis involves coupling the protected amino acid to a resin, followed by deprotection of the Fmoc group to allow the addition of the next amino acid in the sequence. nih.govchapman.edu

However, the synthesis of peptides containing phenylglycine residues can be challenging due to the risk of racemization—the loss of stereochemical purity at the alpha-carbon—especially during the base-catalyzed coupling step. luxembourg-bio.comresearchgate.netfao.org The acidity of the benzylic alpha-proton in the phenylglycine side chain makes it susceptible to epimerization under basic conditions. researchgate.netfao.org To mitigate this, specific coupling reagents and conditions, such as using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) with a non-nucleophilic base like 2,6-lutidine or 2,4,6-trimethylpyridine (B116444) (TMP), have been developed to minimize racemization. luxembourg-bio.comresearchgate.netfao.org

The creation of cyclic peptides from linear precursors is a widely used strategy to enhance biological activity and stability. nih.gov Cyclization can improve selective binding to target receptors and increase resistance to degradation. nih.gov While not all cyclization strategies guarantee improved properties, the incorporation of conformationally rigid amino acids like α-methyl-phenylglycine can pre-organize the linear peptide into a conformation that favors efficient cyclization.

Design of Conformationally Restricted Peptides and Peptidomimetics through alpha,alpha-Disubstitution

A significant advantage of using this compound is the introduction of conformational constraints into the peptide backbone. nih.govresearchgate.net The replacement of the alpha-hydrogen with a methyl group, creating an α,α-disubstituted amino acid, severely restricts the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. nih.govjst.go.jp

This steric hindrance forces the peptide to adopt well-defined secondary structures. For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids often favor a 3(10)-helical structure, a tight helical conformation. nih.govresearchgate.netjst.go.jp In contrast, peptides with bulkier α-ethylated substituents tend to form fully extended C5-conformations. nih.govresearchgate.netjst.go.jp The specific conformation is also influenced by the chirality of the α,α-disubstituted amino acid. researchgate.net The introduction of chiral cyclic α,α-disubstituted amino acids has been shown to be effective in inducing α-helical structures in peptides. nih.govsigmaaldrich.com This ability to control peptide conformation is crucial for designing peptidomimetics that mimic the bioactive shape of natural peptides or proteins, a key strategy in drug discovery.

Table 1: Impact of α,α-Disubstitution on Peptide Conformation

α,α-Disubstituted Amino Acid Type Dominant Secondary Structure Reference
Achiral (e.g., Aib, Diethylglycine) 3(10)-helix or fully extended C5-conformation researchgate.net
Chiral α-methylated 3(10)-helical structure nih.govresearchgate.netjst.go.jp
Chiral α-ethylated Fully extended C5-conformation nih.govjst.go.jp
Chiral cyclic α-helical structure nih.gov

Modulation of Peptide Stability, Bioavailability, and Receptor Interactions

The conformational rigidity imparted by α,α-disubstituted amino acids like (R)-α-methyl-phenylglycine directly translates to enhanced peptide stability. Peptides are often susceptible to rapid degradation in biological systems by proteases, which limits their therapeutic potential. By locking the peptide into a specific conformation, these modified amino acids make the peptide bonds less accessible to enzymatic cleavage, thereby increasing the peptide's half-life in circulation. mdpi.com

Furthermore, pre-organizing a peptide into its bioactive conformation can lead to stronger and more specific interactions with its biological target, such as a cell surface receptor. nih.gov This enhanced binding affinity can translate to greater potency. While bioavailability is a complex property influenced by many factors, increased stability is a prerequisite for improving it. Strategies like PEGylation have been shown to enhance the stability and bioavailability of enzymes like Peptidylglycine alpha-amidating monooxygenase (PAM), which is crucial for the activity of many peptide hormones. mdpi.com The principles of enhancing stability through structural modification are broadly applicable. The combination of increased stability and enhanced receptor binding makes this compound a valuable tool for developing more effective peptide-based therapeutics.

Contributions to Supramolecular Chemistry and Biomaterials Science

The Fmoc group, while essential for peptide synthesis, also possesses intrinsic properties that make it a powerful driver of molecular self-assembly. nih.govnih.gov This has led to the development of a wide range of functional biomaterials based on Fmoc-amino acid conjugates.

Investigation of Self-Assembly Behavior of Fmoc-Amino Acid Conjugates and Derivatives

Fmoc-amino acids and their derivatives are known to self-assemble in aqueous solutions to form ordered nanostructures. beilstein-journals.orgresearchgate.net This process is driven by a combination of non-covalent interactions, including π–π stacking of the aromatic fluorenyl rings, hydrogen bonding between the amino acid components, and hydrophobic interactions. beilstein-journals.orgnih.govnih.gov The balance of these forces allows even single Fmoc-amino acids to assemble into larger structures. nih.gov

The self-assembly process is often triggered by a change in environmental conditions, such as a shift in pH or solvent composition. mdpi.comrsc.org For example, lowering the pH protonates the carboxylate group of the amino acid, reducing electrostatic repulsion and allowing the molecules to come together and assemble. nih.gov The specific amino acid attached to the Fmoc group significantly influences the resulting morphology of the self-assembled structures, which can include nanofibers, nanoribbons, nanotubes, and vesicles. nih.govresearchgate.netacs.org

Formation of Supramolecular Nanostructures and Hydrogels for Biomedical and Catalytic Applications

The self-assembly of Fmoc-amino acids into elongated nanofibers can lead to the formation of hydrogels at sufficiently high concentrations. These hydrogels consist of a three-dimensional network of entangled fibers that trap large amounts of water, creating a soft, biocompatible material. nih.govrsc.org The mechanical properties of these hydrogels, such as their stiffness, can be tuned by changing the amino acid sequence or concentration, making them suitable for various applications. nih.gov

These supramolecular hydrogels have shown great promise in the biomedical field. mdpi.comnih.gov They can serve as three-dimensional scaffolds for cell culture and tissue engineering, mimicking the natural extracellular matrix and supporting cell adhesion, growth, and proliferation. nih.govrsc.org Furthermore, their porous network makes them ideal for the controlled release of therapeutic drugs. nih.govrsc.org Fmoc-peptide hydrogels have also been explored for catalytic applications and as templates for the synthesis of nanoparticles, demonstrating their versatility as advanced functional materials. nih.govbeilstein-journals.orgmdpi.com

Table 2: Applications of Fmoc-Amino Acid Based Supramolecular Materials

Application Area Description Key Features References
Biomedical 3D cell culture, tissue engineering, drug delivery Biocompatible, tunable mechanical properties, supports cell growth, allows for sustained release beilstein-journals.orgnih.govrsc.org
Catalysis Enzyme-like catalysis, templates for reactions Provides a structured environment for catalytic reactions nih.gov
Nanotechnology Formation of nanostructures, templates for nanoparticles Self-assembles into defined morphologies (fibers, tubes) beilstein-journals.orgmdpi.com

Advanced Characterization and Computational Studies of R Fmoc Alpha Methyl Phenylglycine and Its Conjugates

Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation

A suite of advanced spectroscopic and analytical methods is employed to rigorously characterize (R)-Fmoc-alpha-methyl-phenylglycine. These techniques are crucial for confirming the compound's identity, purity, and, most importantly, its specific stereochemical configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural analysis of this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, and ROESY) NMR experiments are utilized to provide a complete picture of the molecule's covalent framework and spatial arrangement. nih.gov

¹H NMR spectra provide information about the chemical environment of protons. Key signals for this compound include those from the aromatic protons of the fluorenyl and phenyl groups, the methyl group, and the methine proton of the Fmoc group. chemicalbook.com The integration of these signals helps to confirm the relative number of protons in different parts of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbonyl carbon, the quaternary alpha-carbon, and the carbons of the aromatic rings are characteristic of the molecule.

2D NMR techniques , such as ROESY, are particularly valuable for determining the three-dimensional structure by identifying protons that are close in space, which helps to define the molecule's conformation. nih.gov For instance, ROESY correlations can reveal interactions between the side chains and the peptide backbone. nih.gov

Interactive Data Table: Representative NMR Data for Fmoc-Amino Acid Derivatives

This table presents typical chemical shift ranges for key protons in Fmoc-protected amino acids, providing a reference for the analysis of this compound.

Proton Type Typical Chemical Shift (ppm) Multiplicity
Fmoc Aromatic Protons7.20 - 7.90Multiplet
Phenyl Aromatic Protons7.10 - 7.50Multiplet
Fmoc CH4.20 - 4.50Triplet
Fmoc CH₂4.10 - 4.30Doublet
α-Methyl Protons1.50 - 1.80Singlet

Data compiled from publicly available spectral data for similar compounds.

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and for confirming its elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized and detected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula.

Circular Dichroism (CD) Spectroscopy is a powerful tool for probing the stereochemistry and secondary structure of chiral molecules like this compound and its conjugates. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of the peptide backbone and the orientation of aromatic side chains. Changes in the CD spectrum can indicate alterations in peptide conformation. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) provides information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net In the context of self-assembly, these techniques can reveal changes in the amide I and amide II bands, which are sensitive to the formation of secondary structures like beta-sheets. researchgate.netresearchgate.net

Computational Modeling and Simulation of Molecular Conformation, Interactions, and Self-Assembly Processes involving Fmoc-Amino Acid Derivatives

Computational methods offer a molecular-level understanding that complements experimental data, providing insights into the dynamic processes that are often difficult to observe directly.

Molecular Dynamics (MD) Simulations are extensively used to study the self-assembly of Fmoc-amino acid derivatives. jlu.edu.cnresearchgate.net These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. By simulating a system of this compound molecules in a solvent, researchers can observe the spontaneous formation of larger aggregates and nanostructures. jlu.edu.cnresearchgate.net

Key insights from MD simulations include:

Driving Forces for Self-Assembly: Simulations can elucidate the primary interactions driving the self-assembly process. For Fmoc-derivatives, π-π stacking between the fluorenyl groups is a major driving force. jlu.edu.cn

Nanostructure Morphology: MD simulations can predict the morphology of the self-assembled structures, such as nanofibers, nanotubes, or spherical micelles. jlu.edu.cnrsc.org These predictions can then be compared with experimental observations from techniques like transmission electron microscopy (TEM).

Solvent Effects: The role of the solvent in mediating self-assembly can be investigated by running simulations in different solvent environments. rsc.org

Quantum Mechanical (QM) Calculations are employed to obtain highly accurate information about the electronic structure, conformation, and interaction energies of this compound. These methods, while computationally expensive, can be used to:

Determine Stable Conformations: By calculating the energy of different molecular geometries, the most stable conformations of the molecule can be identified.

Analyze Intermolecular Interactions: QM calculations can provide a detailed picture of the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern self-assembly.

Parameterize Force Fields: The results of QM calculations are often used to develop and refine the force fields used in classical MD simulations, improving their accuracy. nih.gov

Coarse-Grained (CG) Modeling is a simulation technique that simplifies the molecular representation by grouping atoms into larger "beads." This approach significantly reduces the computational cost, allowing for the simulation of larger systems and longer timescales. rsc.orgrsc.org CG simulations are particularly useful for studying the large-scale self-assembly of Fmoc-amino acid derivatives and the formation of complex nanostructures. rsc.orgrsc.org

Interactive Data Table: Computational Methods in the Study of Fmoc-Amino Acid Self-Assembly

This table summarizes the application of different computational methods to investigate the behavior of Fmoc-amino acid derivatives.

Computational Method Primary Application Key Insights Provided
Molecular Dynamics (MD)Simulating the self-assembly process in solution.Elucidation of driving forces (e.g., π-π stacking), prediction of nanostructure morphology, understanding solvent effects. jlu.edu.cnresearchgate.net
Quantum Mechanics (QM)High-accuracy analysis of molecular structure and interactions.Determination of stable conformations, detailed analysis of non-covalent interactions, force field parameterization. nih.gov
Coarse-Grained (CG) ModelingSimulating large-scale self-assembly over long timescales.Investigation of the formation of complex nanostructures and the thermodynamics of self-assembly. rsc.orgrsc.org

Future Research Directions and Translational Potential

Development of More Efficient and Sustainable Enantioselective Synthetic Routes for alpha-Methyl-Phenylglycine and its Diverse Analogues

The synthesis of α-methyl-phenylglycine and its analogues is an area of active research, with a growing emphasis on efficiency and sustainability.

The principles of green chemistry are increasingly being applied to the synthesis of non-proteinogenic amino acids like phenylglycine to mitigate the environmental impact of traditional organic synthesis methods. nih.gov Current chemical synthesis routes often rely on petrochemical feedstocks and can involve hazardous reagents and organic solvents, leading to environmental concerns and issues with enantioselectivity. nih.gov

Future research is directed towards developing fermentative processes and biocatalytic methods that offer high enantioselectivity, utilize sustainable starting materials, and reduce environmental harm. nih.gov Transaminases have emerged as highly promising biocatalysts for creating chiral amino compounds due to their excellent enantioselectivity and ability to function in environmentally friendly systems. semanticscholar.org The combination of transaminases with other enzymes in one-pot cascade reactions can shorten synthetic routes, eliminate the need for protecting groups, and minimize chemical waste, thereby increasing atom economy. semanticscholar.org

Biocatalytic approaches, such as the use of engineered enzymes, are being explored for the synthesis of α-amino esters, which are precursors to non-canonical amino acids. nih.gov For instance, directed evolution has been used to develop enzyme variants that can catalyze the synthesis of specific stereoisomers of α-amino esters with high yield and enantiomeric excess. nih.gov These enzymatic methods represent a significant step towards more sustainable and efficient manufacturing of complex amino acid derivatives.

Synthesis ApproachKey FeaturesPotential Advantages
Traditional Chemical Synthesis Often uses petrochemicals, organic solvents, and may have low enantioselectivity. nih.govEstablished and versatile.
Biocatalytic Synthesis (e.g., Transaminases) Employs enzymes, sustainable feedstocks, and aqueous media. nih.govsemanticscholar.orgHigh enantioselectivity, environmentally friendly, reduced waste. nih.govsemanticscholar.org
Engineered Enzyme Systems Utilizes directed evolution to create highly specific biocatalysts. nih.govHigh yield and enantiomeric excess for targeted products. nih.gov

Expanding the Scope of (R)-Fmoc-alpha-methyl-phenylglycine in Diversified Peptide and Peptidomimetic Scaffolds for Novel Functional Materials

The incorporation of this compound into peptides and peptidomimetics opens up possibilities for creating novel functional materials with tailored properties. nih.gov The substitution at the Cα carbon with a methyl group introduces steric hindrance that can significantly influence the conformational properties of peptides. rsc.org This is a key feature in the design of peptidomimetics, which are modified peptides aimed at having enhanced activity and stability. researchgate.net

The unique structural constraints imposed by α,α-disubstituted amino acids like α-methyl-phenylglycine can be exploited to design peptides that self-assemble into specific and complex structures. rsc.org These self-assembling peptides are valuable building blocks for supramolecular chemistry, allowing for the creation of materials with applications in biosensing, drug delivery, and tissue engineering. nih.govrsc.org

Future research will likely focus on designing peptides with specific sequences of α-methyl-phenylglycine and other amino acids to control the formation of fibrils, monolayers, and other nanostructures. rsc.org The ability to control the supramolecular assembly of peptides is crucial for developing materials with desired mechanical, optical, and biological properties. nih.gov

Deeper Understanding of Stereochemical Control in Complex Peptide Architectures incorporating Hindered Non-Canonical Amino Acids

The stereochemistry of amino acids is a critical determinant of peptide structure and function. nih.gov The incorporation of hindered non-canonical amino acids such as this compound presents both a challenge and an opportunity for controlling the three-dimensional structure of peptides. The steric bulk of the α-methyl and phenyl groups restricts the conformational freedom of the peptide backbone, favoring more extended conformations over compact secondary structures. researchgate.netnih.gov

Understanding how the stereochemistry of these hindered residues dictates the folding of a peptide is essential for the rational design of complex peptide architectures. nih.gov Researchers are investigating how the placement of D- and L-isomers of hindered amino acids can be used to induce specific turns, helices, and sheets in a peptide sequence. rsc.orgnih.gov This level of control is crucial for designing peptides that can bind to specific biological targets with high affinity and selectivity. rsc.org

Advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, combined with computational modeling, are being used to elucidate the precise conformations of peptides containing these modified amino acids. nih.govnih.gov This knowledge will be instrumental in developing a predictive understanding of how to use stereochemistry to engineer peptides with novel functions.

FeatureImplication for Peptide Architecture
α-Methyl Group Introduces steric hindrance, restricting backbone torsion angles. rsc.org
Phenyl Group Adds bulk and potential for aromatic interactions. rsc.org
(R)-Stereochemistry Influences the local and global conformation of the peptide chain. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing peptides containing (R)-Fmoc-alpha-methyl-phenylglycine?

  • Methodological Answer : Utilize solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:

  • Coupling : Activate the amino acid using carbodiimide-based reagents (e.g., HBTU or DIC) with additives like OxymaPure to minimize racemization.
  • Deprotection : Apply 20% piperidine in DMF for Fmoc removal, with monitoring via Kaiser or TNBS tests .
  • Purification : Use reversed-phase HPLC (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide .

Q. Which analytical methods are essential for characterizing this compound in synthetic peptides?

  • Methodological Answer : Employ a combination of:

  • RP-HPLC : To assess purity and detect diastereomers using chiral columns (e.g., Chirobiotic T).
  • ESI-MS : Confirm molecular weight and detect side products (e.g., truncated sequences).
  • NMR (1H/13C) : Analyze stereochemical integrity, focusing on α-methyl proton splitting patterns .

Advanced Research Questions

Q. How can racemization of this compound be minimized during microwave-assisted SPPS?

  • Methodological Answer : Optimize synthesis parameters:

  • Temperature : Conduct coupling at ≤50°C to reduce thermal epimerization.
  • Reagents : Use DMTMM-BF4 as a coupling reagent with N-methylmorpholine (NMM) to enhance efficiency and reduce base-induced racemization.
  • Deprotection : Limit piperidine exposure time (<2 min per cycle) to prevent α-hydrogen abstraction .

Q. What structural features of this compound enable its use in supramolecular biomaterials?

  • Methodological Answer : Investigate via:

  • X-ray crystallography : Resolve non-covalent interactions (e.g., π-π stacking of Fmoc groups, hydrogen bonding).
  • Circular Dichroism (CD) : Monitor self-assembly kinetics in aqueous buffers.
  • Rheology : Quantify mechanical properties of resulting hydrogels, correlating with α-methyl steric effects .

Q. How do researchers resolve contradictory data on the enzymatic stability of peptides containing this compound?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with/without α-methyl substitution and assess stability via:
  • Mass Spectrometry : Track degradation products over time in protease-rich buffers (e.g., trypsin).
  • Molecular Dynamics Simulations : Predict steric shielding effects of the α-methyl group on protease binding pockets.
  • Statistical Validation : Apply ANOVA to compare degradation rates across replicates, ensuring p-values <0.05 .

Q. What strategies mitigate diastereomeric impurities when incorporating this compound into hydrophobic peptide sequences?

  • Methodological Answer :

  • Coupling Optimization : Use low-dielectric solvents (e.g., DCM:DMF 1:1) to enhance solubility and reduce aggregation.
  • Chromatographic Resolution : Apply preparative RP-HPLC with isocratic elution (e.g., 35% acetonitrile) to separate diastereomers.
  • Kinetic Analysis : Monitor coupling efficiency via in-situ FTIR to detect incomplete reactions early .

Data Contradiction and Validation

Q. How should researchers validate unexpected stereochemical outcomes in this compound-containing peptides?

  • Methodological Answer :

  • Chiral Derivatization : React peptide hydrolysates with Marfey’s reagent to separate and quantify enantiomers via HPLC.
  • Control Experiments : Synthesize peptides using D-amino acid analogs to benchmark diastereomer retention times.
  • Error Analysis : Calculate enantiomeric excess (ee) using integrated HPLC peak areas and report confidence intervals .

Experimental Design Considerations

Q. What criteria ensure robust experimental design for studying this compound in peptide-based drug discovery?

  • Methodological Answer : Apply the FINER framework :

  • Feasible : Pilot synthesis runs to optimize coupling/deprotection times.
  • Novel : Compare α-methyl effects against non-methylated phenylglycine analogs.
  • Ethical : Adhere to institutional guidelines for handling hazardous reagents (e.g., TFA).
  • Relevant : Align with therapeutic targets (e.g., XIAP inhibitors) to justify biomedical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.